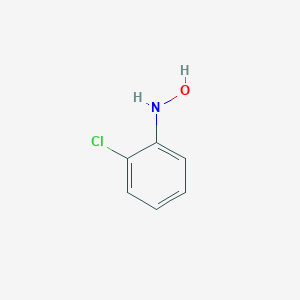
Hexaaminecobalt triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaaminecobalt triacetate, also known as HAT, is a chemical compound that has been widely used in scientific research as a catalyst for various chemical reactions. It is a coordination complex of cobalt with six ammonia molecules and three acetate ions. HAT has been used in a variety of applications, including organic synthesis, electrochemistry, and catalysis.
Aplicaciones Científicas De Investigación
Hexaaminecobalt triacetate has been used in a variety of scientific research applications, including organic synthesis, electrochemistry, and catalysis. In organic synthesis, Hexaaminecobalt triacetate has been used as a catalyst for the oxidation of alcohols to aldehydes and ketones. It has also been used in the synthesis of heterocycles and other complex organic molecules. In electrochemistry, Hexaaminecobalt triacetate has been used as a mediator for the oxidation of organic compounds and as a catalyst for the reduction of oxygen. In catalysis, Hexaaminecobalt triacetate has been used in the production of hydrogen peroxide and in the oxidation of hydrocarbons.
Mecanismo De Acción
The mechanism of action of Hexaaminecobalt triacetate involves the transfer of electrons from the substrate to the cobalt center. The cobalt center then undergoes a redox reaction, transferring electrons to the oxygen molecule or other substrate. The resulting product is then released from the catalyst, allowing the reaction to continue.
Efectos Bioquímicos Y Fisiológicos
Hexaaminecobalt triacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Hexaaminecobalt triacetate has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. Additionally, Hexaaminecobalt triacetate has been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Hexaaminecobalt triacetate in lab experiments is its high solubility in water and other polar solvents. This makes it easy to work with and allows for precise control of reaction conditions. Additionally, Hexaaminecobalt triacetate is a relatively stable compound, making it easy to store and transport. However, one limitation of using Hexaaminecobalt triacetate is its toxicity. Hexaaminecobalt triacetate can be harmful if ingested or inhaled, and proper safety precautions must be taken when working with this compound.
Direcciones Futuras
There are several future directions for the use of Hexaaminecobalt triacetate in scientific research. One potential application is in the development of new catalysts for organic synthesis and electrochemistry. Additionally, Hexaaminecobalt triacetate could be used in the production of new pharmaceuticals with anti-cancer, anti-inflammatory, and antimicrobial properties. Further research is also needed to investigate the potential side effects of Hexaaminecobalt triacetate and to develop safer methods for working with this compound.
Conclusion:
In conclusion, Hexaaminecobalt triacetate is a versatile chemical compound that has been widely used in scientific research as a catalyst for various chemical reactions. Its high solubility and stability make it a valuable tool for researchers in a variety of fields. However, proper safety precautions must be taken when working with this compound due to its toxicity. Further research is needed to investigate the potential applications and side effects of Hexaaminecobalt triacetate, as well as to develop safer methods for working with this compound.
Métodos De Síntesis
The synthesis of Hexaaminecobalt triacetate involves the reaction of cobalt(II) acetate with excess ammonia in the presence of air. The reaction produces a blue-green solution that is then treated with acetic acid to precipitate Hexaaminecobalt triacetate. The resulting product is a dark green solid that is highly soluble in water and other polar solvents.
Propiedades
Número CAS |
14023-85-9 |
|---|---|
Nombre del producto |
Hexaaminecobalt triacetate |
Fórmula molecular |
C6H27CoN6O6 |
Peso molecular |
338.25 g/mol |
Nombre IUPAC |
azane;cobalt(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Co.6H3N/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H3/q;;;+3;;;;;;/p-3 |
Clave InChI |
NIKXMAWUHVXNRD-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].N.N.N.N.N.N.[Co+3] |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].N.N.N.N.N.N.[Co+3] |
Otros números CAS |
14023-85-9 |
Sinónimos |
hexaaminecobalt triacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



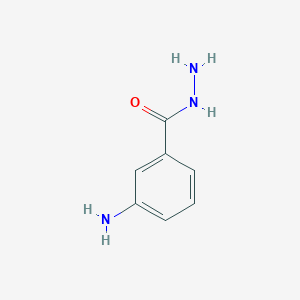
![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)
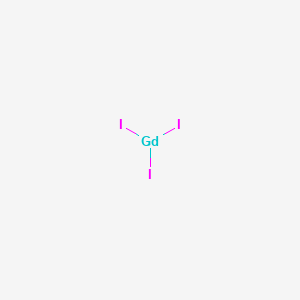
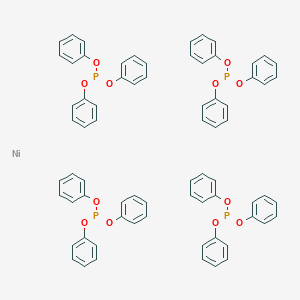
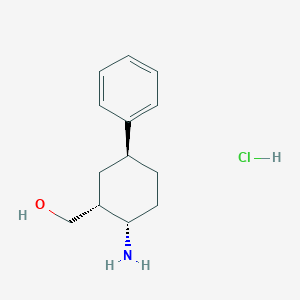
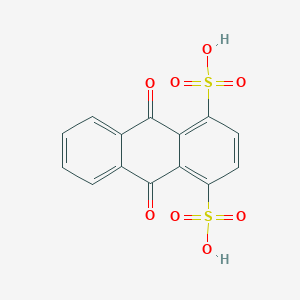
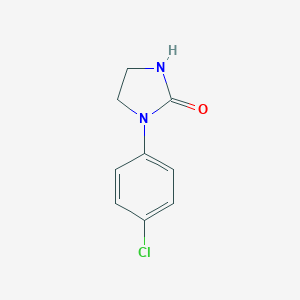
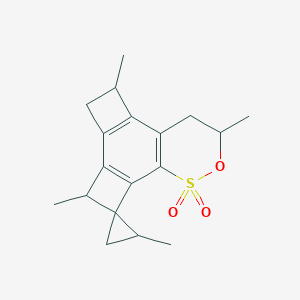
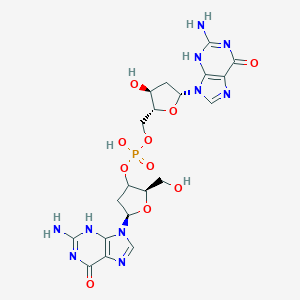

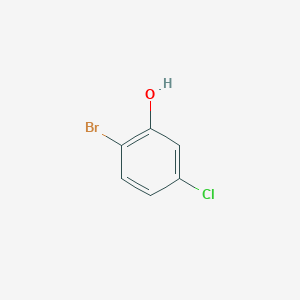
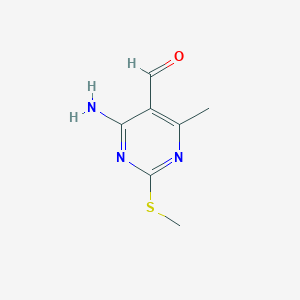
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
